molecular formula C14H11ClF3NO B5739061 2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine

2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B5739061
M. Wt: 301.69 g/mol
InChI Key: KMPQZMMPUGJRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine, commonly known as CF3-Pyridine, is a chemical compound that has been of great interest to researchers due to its unique properties. This compound is widely used in scientific research, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of CF3-Pyridine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. CF3-Pyridine has been found to inhibit the activity of various kinases, such as PI3K, mTOR, and JAK, which are involved in cell growth and proliferation. CF3-Pyridine has also been found to inhibit the activity of various transcription factors, such as NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and physiological effects:
CF3-Pyridine has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. CF3-Pyridine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CF3-Pyridine has been found to have antiviral activity against various viruses, including influenza and hepatitis C virus.

Advantages and Limitations for Lab Experiments

CF3-Pyridine has several advantages for lab experiments. It is readily available and easy to synthesize. CF3-Pyridine is also stable under normal laboratory conditions and can be stored for extended periods. However, CF3-Pyridine has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, leading to unwanted side reactions. In addition, CF3-Pyridine is toxic and requires special handling and disposal procedures.

Future Directions

There are several future directions for the research on CF3-Pyridine. One direction is to explore its potential as a therapeutic agent for various diseases. CF3-Pyridine has shown promising activity against cancer, inflammation, and infectious diseases, and further research is needed to develop it into a clinically useful drug. Another direction is to explore its mechanism of action in more detail. The exact targets and pathways that CF3-Pyridine inhibits are not fully understood, and further research is needed to elucidate its mode of action. Finally, there is a need to develop more efficient and environmentally friendly synthesis methods for CF3-Pyridine. Current synthesis methods involve the use of toxic and hazardous chemicals, and there is a need to develop greener and safer methods for synthesizing this compound.
Conclusion:
In conclusion, CF3-Pyridine is a chemical compound that has been of great interest to researchers due to its unique properties. It has been extensively used in scientific research, especially in the field of medicinal chemistry. CF3-Pyridine has shown promising activity against various diseases, including cancer, inflammation, and infectious diseases. Further research is needed to develop it into a clinically useful drug and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of CF3-Pyridine involves the reaction of 2-chloro-5-trifluoromethylpyridine with 4-chloro-3,5-dimethylphenol in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or THF. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

CF3-Pyridine has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been found to have potent activity against a wide range of diseases, including cancer, inflammation, and infectious diseases. CF3-Pyridine has been used as a starting material for the synthesis of various bioactive molecules, such as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-5-11(6-9(2)13(8)15)20-12-4-3-10(7-19-12)14(16,17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPQZMMPUGJRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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